REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[C:10]#[C:11][CH2:12][OH:13]>C(OCC)C.[Pd]>[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[CH2:10][CH2:11][CH2:12][OH:13]
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Name
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|
Quantity
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90 mg
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Type
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reactant
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Smiles
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FC1=C(C=C(C(=C1)F)F)C#CCO
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Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered through celite
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Type
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CUSTOM
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Details
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the filtrate on evaporation
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Type
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CUSTOM
|
Details
|
gave an oil, which
|
Type
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CUSTOM
|
Details
|
chromatographed on silica using 10% ethyl ether/hexane
|
Type
|
CUSTOM
|
Details
|
Fractions with Rf of about 0.16 on evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=C1)F)F)CCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |